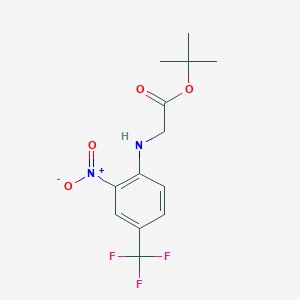
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE is a chemical compound with the molecular formula C10H10ClN3O2 and a molecular weight of 239.66 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE typically involves multiple steps starting from commercially available 3,4-dimethoxybenzaldehyde . The general synthetic route includes:
Nitration: The benzoic acid derivative undergoes nitration with nitric acid to form 3,4-dimethoxynitrobenzene.
Reduction: The nitro group is reduced to an amino group using hydrogenation, resulting in 3,4-dimethoxyaniline.
Carbamidation: The aniline derivative reacts with triphosgene and cyanamide to form 3,4-dimethoxyphenyl cyano carbamide.
Cyclohydrolysis: The cyano carbamide undergoes cyclohydrolysis with phosphorus pentachloride and phosphorus oxychloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and reducing costs. The process involves similar steps as the laboratory synthesis but on a larger scale, with careful control of reaction conditions to ensure high purity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in methanol are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst are employed for reduction reactions.
Major Products
The major products formed from these reactions include various substituted quinazolines, which have significant pharmaceutical applications .
Aplicaciones Científicas De Investigación
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE is widely used in scientific research, particularly in the fields of:
Mecanismo De Acción
The mechanism of action of 2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE involves its interaction with alpha-adrenoceptors. It acts as an antagonist, blocking the receptors and preventing the binding of endogenous catecholamines like norepinephrine . This leads to vasodilation and a reduction in blood pressure, making it useful in the treatment of hypertension .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2-Chloro-6,7-dimethoxy-4-quinazolinamine
- 6,7-Dimethoxy-2,4-quinazolinedione
Uniqueness
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as an alpha-adrenoceptor antagonist with high selectivity and potency sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H10ClN3O2 |
|---|---|
Peso molecular |
239.66 g/mol |
Nombre IUPAC |
2-chloro-7,8-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C10H10ClN3O2/c1-15-6-4-3-5-7(8(6)16-2)13-10(11)14-9(5)12/h3-4H,1-2H3,(H2,12,13,14) |
Clave InChI |
PSEKPBQMQVDKSJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=NC(=N2)Cl)N)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Bromophenoxy)-6-methoxybenzo[b]thiophene](/img/structure/B8500190.png)


![ethyl 4-hydroxy-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8500199.png)




![7-[4-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]heptanoic acid](/img/structure/B8500224.png)



